N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core, a bicyclic system fused from pyrazole and pyrimidine rings. Key structural features include:
- 3-Phenyl group: Enhances aromatic interactions with biological targets.
- 5-Methyl group: Improves metabolic stability by reducing steric hindrance.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-12-19(23-16-8-10-17(25-2)11-9-16)24-20(22-14)18(13-21-24)15-6-4-3-5-7-15/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASCFUAEAFLYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl, methyl, and phenyl groups can be achieved through various substitution reactions. For instance, the methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., heat, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research indicates that pyrazolo[1,5-a]pyrimidin-7-amine derivatives, including N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit promising antiviral activity. They have been shown to inhibit the replication of viruses by targeting specific viral enzymes. For instance, studies have demonstrated that these compounds can impede the chymotrypsin-like protease of SARS-CoV-2, which is crucial for viral maturation and replication . The structural features of these compounds allow for effective binding to viral proteins, making them potential candidates for antiviral drug development.
Antituberculosis Activity
Another significant application is in the treatment of tuberculosis. Pyrazolo[1,5-a]pyrimidin derivatives have been identified through high-throughput screening as potential leads for antituberculosis agents. Their ability to disrupt bacterial cell functions positions them as valuable components in the fight against this persistent disease .
Antifungal Activity
Inhibition of Phytopathogenic Fungi
this compound has demonstrated antifungal properties against various phytopathogenic fungi. In laboratory studies, certain derivatives showed significant inhibition against species such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. The IC50 values for these compounds ranged from 21.04 μg/mL to 44.83 μg/mL, indicating their effectiveness as antifungal agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of 3 or 5-aminopyrazoles with various carbonyl compounds under specific conditions (e.g., microwave irradiation or ultrasound-assisted synthesis). This synthetic versatility allows for the modification of the compound’s structure to enhance its biological activity and selectivity against targeted pathogens .
Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Pathogen | IC50 Value (μg/mL) |
|---|---|---|---|
| This compound | Antiviral | SARS-CoV-2 | Not specified |
| This compound | Antituberculosis | Mycobacterium tuberculosis | Not specified |
| Derivative 4h | Antifungal | Cytospora sp. | 27.32 ± 0.31 |
| Derivative 3f | Antifungal | Fusarium solani | 44.83 ± 0.53 |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Impact of Substituents on Physicochemical Properties
- Methoxy vs. Fluoro/Chloro Groups: The 4-methoxyphenyl group in the target compound improves water solubility compared to fluoro or chloro analogs (e.g., ), which are more lipophilic. This may enhance oral bioavailability .
- Aromatic vs. Aliphatic Amine Substituents: Pyridinylmethyl groups () introduce hydrogen-bonding capability, improving target affinity. In contrast, the target’s 4-methoxyphenyl relies on π-π stacking and moderate polarity .
Biological Activity
N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core structure with specific substitutions that enhance its biological properties. The presence of the methoxy and phenyl groups contributes to its lipophilicity and potential interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may exert effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It may bind to various receptors, altering their activity and leading to therapeutic effects.
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7, with mechanisms involving cell cycle arrest and DNA fragmentation:
| Compound | IC50 (µM) | Effect on Cell Cycle | Induced Apoptosis |
|---|---|---|---|
| This compound | TBD | G1/S phase arrest | Yes |
| Compound 5i | 0.3 | Decreased G0/G1 phase | Strongly induced |
These findings suggest that the compound could serve as a lead for the development of new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has also been documented. For example, derivatives have shown comparable efficacy to standard anti-inflammatory drugs like Indomethacin in inhibiting inflammation-related pathways:
| Compound | Activity (%) | Comparison Drug | Activity (%) |
|---|---|---|---|
| Pyrazolo derivative 11h | 83.4 | Indomethacin | 84.2 |
Case Studies
Several case studies highlight the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Dual EGFR/VGFR2 Inhibitors : A series of phenylpyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to inhibit EGFR and VGFR2. The most potent compound exhibited an IC50 value of 0.3 µM and demonstrated significant anticancer effects in vitro.
- Mechanistic Studies : Molecular docking studies have elucidated the binding modes of these compounds to target proteins, providing insights into their mechanisms of action and paving the way for further optimization.
Q & A
Basic: What are the key steps in synthesizing N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
Answer:
The synthesis typically involves a multi-step approach:
- Core Formation: Cyclization of a pyrazole precursor with a pyrimidine-building block (e.g., β-keto esters or enaminonitriles) under reflux conditions in polar aprotic solvents like DMF or DCM .
- Substitution Reactions: Introduction of the 4-methoxyphenylamine group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification: Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the final product .
Key Characterization:
- HPLC (≥95% purity) and ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons; δ 3.8 ppm for methoxy group) confirm structural integrity .
Basic: How is the molecular structure of this compound validated?
Answer:
Structural validation employs:
- X-ray Crystallography: Resolves bond angles and torsion angles (e.g., dihedral angles between pyrazolo and pyrimidine rings ~5–10°) .
- 2D NMR Techniques: HSQC and HMBC correlate protons/carbons to confirm substituent positions (e.g., methoxyphenyl NH coupling to C7 of pyrimidine) .
- High-Resolution Mass Spectrometry (HRMS): Matches experimental mass (e.g., [M+H]⁺ = 387.1684) to theoretical values within 3 ppm error .
Advanced: How can contradictory spectroscopic data during synthesis be resolved?
Answer:
Contradictions (e.g., unexpected NMR splitting or IR stretches) may arise from:
- Tautomerism: Pyrazolo-pyrimidine cores exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to identify dominant tautomers .
- Impurity Profiling: LC-MS/MS detects byproducts (e.g., unreacted intermediates). Optimize reaction time/temperature to suppress side reactions (e.g., overalkylation) .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to assign ambiguous signals .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield (e.g., 60% → 85%) for cyclization steps .
- Flow Chemistry: Enables continuous production of intermediates (e.g., pyrazole precursors) with precise control of residence time and temperature .
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) for coupling reactions. Ligands like BINAP enhance selectivity for the 7-amine position .
Basic: What in vitro assays are used for initial biological screening?
Answer:
- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, CDK2) via ADP-Glo™ or fluorescence polarization .
- Antimicrobial Screening: MIC determinations against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How is SAR explored for this compound’s bioactivity?
Answer:
- Substituent Variation: Replace 4-methoxyphenyl with halogenated (e.g., 4-F) or bulky groups (e.g., tert-butyl) to assess impact on target binding .
- Scaffold Hopping: Compare with triazolo-pyrimidines (e.g., from ) to evaluate pyrazolo vs. triazole core effects on potency .
- Molecular Docking: Use AutoDock Vina to predict binding modes to targets (e.g., EGFR’s ATP-binding pocket), guiding rational modifications .
Basic: What analytical methods quantify purity and stability?
Answer:
- Stability Testing: Forced degradation studies (acid/base/oxidative stress) monitored via HPLC-UV at λ = 254 nm .
- Thermogravimetric Analysis (TGA): Assess decomposition temperature (typically >200°C for pyrazolo-pyrimidines) .
- Solubility Profiling: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed by UV-Vis .
Advanced: How are pharmacokinetic properties predicted computationally?
Answer:
- ADMET Prediction: Tools like SwissADME estimate LogP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- MD Simulations: GROMACS models compound behavior in biological membranes (e.g., interaction with phospholipid bilayers) .
- Metabolite Identification: CypReact predicts Phase I/II metabolites (e.g., O-demethylation of the methoxyphenyl group) .
Basic: What are common synthetic impurities, and how are they mitigated?
Answer:
- Byproducts:
- Des-methyl analogs: From incomplete methylation; controlled by excess methyl iodide and K₂CO₃ .
- Dimerization: Suppressed via dilute reaction conditions during cyclization .
- Mitigation: Use scavenger resins (e.g., QuadraSil™ AP for Pd removal) and in-line IR monitoring for real-time reaction control .
Advanced: How is enantiomeric purity ensured if chiral centers are present?
Answer:
- Chiral HPLC: Columns like Chiralpak IA/IB resolve enantiomers (e.g., using hexane/isopropanol mobile phase) .
- Circular Dichroism (CD): Confirms absolute configuration by comparing experimental CD spectra with computed ECD spectra .
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key steps to induce stereocontrol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
